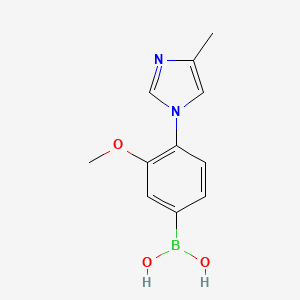![molecular formula C6H12N2 B1400646 6-Methyl-3,6-diazabicyclo[3.2.0]heptane CAS No. 1300091-93-3](/img/structure/B1400646.png)
6-Methyl-3,6-diazabicyclo[3.2.0]heptane
Vue d'ensemble
Description
“6-Methyl-3,6-diazabicyclo[3.2.0]heptane” is a chemical compound with the molecular formula C6H12N2 . It’s a solid substance and its CAS number is 1300091-93-3 .
Molecular Structure Analysis
The molecular structure of “6-Methyl-3,6-diazabicyclo[3.2.0]heptane” includes a total of 21 bonds. There are 9 non-H bonds, 1 four-membered ring, 1 five-membered ring, 1 seven-membered ring, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .Physical And Chemical Properties Analysis
The molecular weight of “6-Methyl-3,6-diazabicyclo[3.2.0]heptane” is 112.173 Da . It’s a solid substance and should be stored in an inert atmosphere, under -20°C .Applications De Recherche Scientifique
1. Neuronal Nicotinic Acetylcholine Receptor Agonists
A series of 3,6-diazabicyclo[3.2.0]heptane derivatives have been developed as potent neuronal nicotinic acetylcholine receptor (nAChR) ligands. These derivatives, including 6-methyl substituents, show binding affinity and agonist activity at the alpha4beta2 nAChR subtype. These compounds demonstrate selectivity for this subtype, indicating potential applications in neuroscience research and therapy development (Ji et al., 2007).
2. Novel Synthesis Techniques
Innovative synthesis methods have been established for 6-methyl-3,6-diazabicyclo[3.2.0]heptane derivatives. This includes the first synthesis of orthogonally protected precursors and 6-phenyl-2,6-diazabicyclo[3.2.0]heptane, enabling selective chemical addressing of the nitrogen atoms in the core structure. This advancement offers new avenues for creating diverse and complex bicyclic structures (Napolitano et al., 2009).
3. Pharmacological Profiles of Bridged Diazabicycloheptanes
Research into the pharmacological profiles of various bridged diazabicycloheptanes, including the 3,6-diazabicyclo[3.1.1]heptane and 2,5-diazabicyclo[2.2.1]heptane ring systems, highlights the diverse activities of compounds derived from these scaffolds. This research contributes to a deeper understanding of the biological activity and potential therapeutic applications of these compounds (Murineddu et al., 2012).
4. Potential in Medicinal Chemistry
The 3,6-diazabicyclo[3.1.1]heptane structure, as a piperazine isostere, shows significant potential in medicinal chemistry. Its synthesis and characterization offer valuable insights for drug design and development, particularly in the creation of novel ligands for nAChR subtypes (Walker & Bedore, 2012).
5. Antibacterial Agent Development
6-Methyl-3,6-diazabicyclo[3.2.0]heptane derivatives have been explored for their antibacterial activity. Danofloxacin, developed as a veterinary medicine, exemplifies the use of these compounds in creating effective antibacterial agents (McGuirk et al., 1992).
Safety And Hazards
Propriétés
IUPAC Name |
6-methyl-3,6-diazabicyclo[3.2.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-8-4-5-2-7-3-6(5)8/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXCQTFLEBVHNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-3,6-diazabicyclo[3.2.0]heptane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid](/img/structure/B1400569.png)










